Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester
Description
Systematic IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is derived by prioritizing the carbamate functional group as the parent structure. The phenyl ring is substituted at the para-position with a butoxyphosphinyl group (-P(O)(OCH₂CH₂CH₂CH₃)), while the carbamic acid moiety is esterified with a 1,1-dimethylethyl (tert-butyl) group. Applying IUPAC rules, the full name is:
tert-butyl [4-(butoxyphosphinyl)phenyl]carbamate
The molecular formula is calculated as C₁₅H₂₃NO₆P , accounting for:
- A phenyl ring (C₆H₅) with a para-substituted butoxyphosphinyl group (C₄H₉O₃P).
- A carbamate group (NHCOO) esterified with a tert-butyl moiety (C₄H₉).
This aligns with structural analogs such as ethyl N-[1-[butoxy(methyl)phosphoryl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate (CID 383544), where phosphinyl and carbamate groups coexist.
Stereochemical Configuration and Isomeric Forms
The phosphorus atom in the butoxyphosphinyl group exhibits a tetrahedral geometry, creating a potential chiral center if bonded to four distinct substituents:
- The phenyl ring.
- A double-bonded oxygen (=O).
- A butoxy group (-OCH₂CH₂CH₂CH₃).
- A lone pair of electrons (in non-ionic form) or an additional oxygen substituent.
In this compound, the phosphorus environment includes three substituents (phenyl, butoxy, and =O) and one lone pair, precluding chirality under standard conditions. However, protonation or coordination at phosphorus could alter its geometry, though such states are not experimentally documented for this specific molecule.
No stereoisomers have been reported, suggesting the compound is synthesized as a racemic mixture or retains a planar configuration at phosphorus. Comparative analysis of phosphinyl-containing compounds, such as (2-butoxyphenyl)carbamic acid 2-(1-piperidinyl)ethyl ester hydrochloride (CID 41594), reveals similar non-chiral phosphorus centers in neutral states.
Crystallographic Data and Conformational Analysis
Experimental crystallographic data for this compound are absent in published literature. However, insights can be extrapolated from related structures:
Phosphinyl Group Geometry : In CID 383544, the phosphorus atom adopts a distorted tetrahedral arrangement with bond angles ranging from 102° to 115° around the central atom. This suggests that the butoxyphosphinyl group in the target compound likely exhibits comparable geometry, with the phenyl ring and butoxy group occupying equatorial positions to minimize steric strain.
Carbamate Conformation : The tert-butyl ester group introduces steric bulk, favoring a trans configuration between the carbonyl oxygen and the phenyl ring. This aligns with tert-butyl (4-oxobutyl)carbamate (CID 15534785), where the tert-butyl group adopts a staggered conformation relative to the carbamate backbone.
Intermolecular Interactions : Analogous carbamates, such as methyl {4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}carbamate (CID 3068241), form hydrogen bonds via carbonyl oxygen and amine hydrogens, potentially stabilizing crystal lattices. For the target compound, similar interactions between the phosphinyl oxygen and adjacent molecules may influence packing efficiency.
Molecular dynamics simulations or X-ray diffraction studies are recommended to resolve precise bond lengths and angles.
Properties
CAS No. |
821009-64-7 |
|---|---|
Molecular Formula |
C15H23NO4P+ |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
butoxy-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-oxophosphanium |
InChI |
InChI=1S/C15H22NO4P/c1-5-6-11-19-21(18)13-9-7-12(8-10-13)16-14(17)20-15(2,3)4/h7-10H,5-6,11H2,1-4H3/p+1 |
InChI Key |
BDEPORLRVWCZSU-UHFFFAOYSA-O |
Canonical SMILES |
CCCCO[P+](=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
Phosphorylation of the Phenyl Ring
The introduction of the butoxyphosphinyl group to the phenyl ring is a critical step. Two primary approaches are derived from analogous syntheses:
Arbuzov Reaction with Trialkyl Phosphites
- Procedure :
- Key Data :
Propanephosphonic Anhydride-Mediated Coupling
- Procedure :
- Key Data :
Carbamate Formation with tert-Butyl Protection
The tert-butyl carbamate (BOC) group is introduced via reaction with tert-butyl chloroformate (BOC-Cl):
Standard BOC Protection
- Procedure :
- Key Data :
DMAP-Catalyzed Coupling
Optimized One-Pot Synthesis
Integrated Phosphorylation-Carbamation
A streamlined method combines phosphorylation and BOC protection in a single reactor:
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Selection
Scalability and Industrial Feasibility
Emerging Methodologies
Enzymatic Carbamate Synthesis
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The butoxyphosphinyl group can be oxidized to form phosphonic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as nitric acid or halogens in the presence of a catalyst.
Major Products
Hydrolysis: Carbamic acid and butanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The butoxyphosphinyl group may also interact with biological membranes or proteins, affecting their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Molecular formulas for some compounds are inferred from substituents and standard valency rules.
Research Findings and Data Gaps
While the evidence provides robust data on tert-butyl carbamates with diverse substituents, direct studies on Compound A are absent. Key research priorities include:
Synthetic optimization : Developing efficient routes for phosphorus incorporation.
Stability profiling : Assessing hydrolytic susceptibility under physiological conditions.
Biological screening : Evaluating kinase inhibition or metal-chelating activity.
Biological Activity
Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, often exhibiting diverse biological activities. This article focuses on the compound Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H19NO4P
- Molecular Weight : 273.26 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The biological activity of carbamic acid derivatives often involves inhibition of specific enzymes or receptors. For the compound , it is hypothesized to interact with various biological targets, including:
- Fatty Acid Amide Hydrolase (FAAH) : This enzyme is crucial for the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which are associated with pain relief and anti-inflammatory effects .
- G Protein-Coupled Receptors (GPCRs) : These receptors play a pivotal role in cellular communication and are potential targets for various therapeutic agents .
Biological Activity Data
| Activity Type | Assay Method | Result (IC50) | Reference |
|---|---|---|---|
| FAAH Inhibition | Rat brain membranes | 63 nM | |
| Analgesic Activity | In vivo functional assays | Comparable to morphine | |
| GPCR Interaction | Binding assays | Not specified |
Case Studies and Research Findings
-
FAAH Inhibition Studies :
In a study focused on substituted biphenyl derivatives, the compound demonstrated significant inhibition of FAAH with an IC50 value of 63 nM. This suggests its potential as a therapeutic agent in pain management and anxiety disorders by enhancing endocannabinoid signaling . -
Analgesic Properties :
A series of carbamic acid derivatives were evaluated for analgesic activity. One particular derivative showed promising results comparable to morphine in pain relief while maintaining a favorable safety profile in animal models. This highlights the potential for similar compounds to be developed as safer analgesics . -
Structural Activity Relationship (SAR) :
Research into the structural modifications of carbamic acid derivatives has revealed that small polar substituents can enhance inhibitory potency against FAAH. This insight is crucial for guiding future drug design efforts aimed at optimizing efficacy while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
